(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene
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Overview
Description
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene is an organic compound belonging to the class of diazenes. It features a diazene (N=N) functional group, which is a characteristic of azo compounds. The presence of a methoxy group on the phenyl ring and a pentafluorophenyl group makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene typically involves the azo coupling reaction between a diazonium salt and an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Azo Coupling Reaction: The diazonium salt is then reacted with a phenol or aniline derivative under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene depends on its application:
Biological Activity: The compound may interact with cellular components, such as proteins or DNA, leading to inhibition of specific biological pathways.
Chemical Reactions: The azo group can participate in various chemical reactions, acting as an electron donor or acceptor, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- (E)-1-(4-Methoxyphenyl)-2-(trifluoromethyl)diazene
- (E)-1-(4-Methoxyphenyl)-2-(chlorophenyl)diazene
- (E)-1-(4-Methoxyphenyl)-2-(bromophenyl)diazene
Comparison:
- Uniqueness: The presence of the pentafluorophenyl group in (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene imparts unique electronic properties, making it more electron-withdrawing compared to other similar compounds.
- Reactivity: The pentafluorophenyl group can influence the reactivity of the compound, making it more reactive in certain chemical reactions.
- Applications: The unique properties of this compound make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
85862-22-2 |
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Molecular Formula |
C13H7F5N2O |
Molecular Weight |
302.20 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)diazene |
InChI |
InChI=1S/C13H7F5N2O/c1-21-7-4-2-6(3-5-7)19-20-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
InChI Key |
DFJJALOXSOHDHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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